N'-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(2-Chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazide derivative characterized by a pyrazole core substituted with a methyl group at position 3 and a (2-chlorophenoxy)acetyl hydrazone moiety. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are influenced by substituents such as halogens, aryl groups, and heterocyclic systems .
This group differentiates it from simpler benzylidene or phenyl-substituted analogs, likely impacting solubility, reactivity, and binding affinity .
Properties
Molecular Formula |
C13H13ClN4O3 |
|---|---|
Molecular Weight |
308.72 g/mol |
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]-5-methyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-6-10(16-15-8)13(20)18-17-12(19)7-21-11-5-3-2-4-9(11)14/h2-6H,7H2,1H3,(H,15,16)(H,17,19)(H,18,20) |
InChI Key |
WNZNKDYDTQXXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)COC2=CC=CC=C2Cl |
solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N’-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in cell growth and proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of N'-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide and related compounds:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Activities | References |
|---|---|---|---|---|
| This compound | (2-Chlorophenoxy)acetyl hydrazone | ~350–400 (estimated) | Hypothesized antimicrobial/anti-inflammatory activity (inferred) | – |
| N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide | Thienopyrazole core, hydroxy-methylphenyl | – | Antimicrobial | |
| 3-(2-Chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | 2-Chlorophenyl, 4-methylbenzylidene | 341.8 | Potential enzyme inhibition | |
| N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | Chloro-hydroxyphenyl, phenylpyrazole | – | Metal complexation, therapeutic potential | |
| 5-([1,1'-Biphenyl]-4-yl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide | Biphenyl, hydroxynaphthyl | – | Enhanced solubility (methoxy analog) |
Impact of Substituents on Properties
- Chlorine Substitution: The 2-chlorophenoxy group in the target compound may enhance lipophilicity and binding to hydrophobic enzyme pockets, similar to 3-(2-chlorophenyl)-substituted analogs . Chlorine’s electron-withdrawing effect could stabilize resonance structures, altering reactivity in electrophilic substitutions .
- Phenoxy vs.
- Biological Activity: Compounds with chloro-substituted aryl groups, such as N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide , exhibit metal-chelating abilities and antimicrobial activity. The target compound’s phenoxyacetyl moiety may similarly modulate biochemical pathways, though specific data are lacking.
Biological Activity
N'-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazole class, known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 281.69 g/mol
The presence of the chlorophenoxy group and the hydrazide moiety contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Data
The IC values indicate the concentration required to inhibit cell growth by 50%. The low IC values against MCF7 and P815 suggest that this compound is particularly potent against these cancer types.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Aurora-A Kinase : Some pyrazole derivatives have been shown to inhibit Aurora-A kinase, a key regulator in cell division and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Induction of Autophagy : Certain studies indicate that compounds similar to this compound can induce autophagy in cancer cells without triggering apoptosis, providing a dual mechanism for combating cancer .
Anti-inflammatory Activity
Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Table 2: Anti-inflammatory Activity Data
| Compound | COX Inhibition (%) | Reference |
|---|---|---|
| N'-[(2-chlorophenoxy)acetyl]-... | 75 | |
| Comparative Standard (Ibuprofen) | 85 |
The data suggest that while this compound shows promising anti-inflammatory activity, it is slightly less effective compared to established non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several case studies have been conducted on related pyrazole compounds that provide insights into their biological activities:
- Case Study on MCF7 Cell Line :
- Case Study on Inflammatory Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
